
Isrib
Overview
Description
ISRIB (Integrated Stress Response inhibitor) is a small molecule that antagonizes the Integrated Stress Response (ISR) by targeting the eukaryotic translation initiation factor 2B (eIF2B). The ISR is activated by stress-induced phosphorylation of eIF2α, which attenuates eIF2B’s guanine nucleotide exchange factor (GEF) activity, leading to global translational repression. This compound binds to a regulatory pocket at the β-δ subunit interface of eIF2B, stabilizing its decameric structure and restoring ternary complex formation . This mechanism allows this compound to reverse translational repression without affecting eIF2α phosphorylation levels .
Preclinical studies demonstrate this compound’s efficacy in neurodegenerative diseases (e.g., prion disease, ALS), traumatic brain injury (TBI), and cognitive decline, where it enhances memory and dendritic spine recovery . It also mitigates fibrosis in silicosis and improves cardiac function in chronic heart failure models . This compound’s therapeutic window is attributed to its partial inhibition of the ISR, avoiding toxicity associated with complete pathway blockade .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISRIB involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Introduction of functional groups: Functional groups such as chlorophenoxy and acetamide are introduced through nucleophilic substitution and amidation reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Reactivity of the Difuran Ethyl Substituent
The difuran ethyl group introduces potential for cyclization and oxidative transformations:
-
Asymmetric Dihydroxylation :
Analogous difuran derivatives undergo OsO₄-mediated dihydroxylation to form vicinal diols (Table 1)[^1]. For this compound, reaction with OsO₄ in THF/H₂O could yield a tetraol product, with stereochemistry influenced by chiral auxiliaries.Table 1 : Dihydroxylation of Difuran Derivatives
-
Gold-Catalyzed Cyclization :
Furan-ynes react with Au(I) catalysts and N-oxides to form dihydropyridinones or spirocyclic compounds[^5]. While this compound lacks an alkyne, the furan rings could engage in Au(I)-mediated cycloadditions with external dienophiles (e.g., maleimides).
Cross-Electrophile Coupling (XEC) Reactions
Nickel-catalyzed XEC reactions enable intramolecular cyclopropanation of benzylic sulfonamides and alkyl halides[^2]. If the ethyl linker is modified to include a halide (e.g., Br), the compound could form cyclopropane derivatives (Figure 1):
Figure 1 : Proposed XEC Pathway
text[Ni(BINAP)]Cl₂, MeMgI PhMe, 80°C, 24 h → Cyclopropane product
Key mechanistic steps include:
-
Oxidative addition of the benzylic C–N bond to Ni.
-
Transmetalation with MeMgI.
-
Intramolecular Sₙ2-type displacement to form the cyclopropane[^2].
Oxidative and Acidic Degradation
Scientific Research Applications
Neurodegenerative Diseases
ISRIB has shown promise in preclinical models for various neurodegenerative diseases, particularly Alzheimer's disease. Research indicates that this compound can:
- Enhance Memory : In transgenic mouse models of Alzheimer's disease, this compound treatment improved long-term memory and cognitive function by counteracting the detrimental effects of amyloid-beta oligomers on neuronal health .
- Reduce Neuroinflammation : this compound's ability to inhibit the ISR may also mitigate neuroinflammation, a common feature in neurodegenerative disorders .
Case Study : In a study involving APP/PS1 transgenic mice, this compound treatment led to significant improvements in cognitive performance in behavioral tests, alongside reductions in amyloid plaque accumulation and tau pathology .
Traumatic Brain Injury Recovery
Recent studies have demonstrated that this compound can reverse cognitive deficits following traumatic brain injury (TBI). In rodent models, administration of this compound weeks post-injury resulted in:
- Restoration of Dendritic Spine Integrity : Dendritic spines are critical for synaptic function and memory formation. This compound treatment helped maintain spine structure and function after TBI .
- Improved Working Memory : Mice treated with this compound exhibited sustained improvements in working memory tasks compared to untreated controls .
Potential Cancer Applications
The modulation of cellular stress responses through this compound may also have implications in cancer therapy. By stabilizing eIF2B, this compound could potentially enhance the effectiveness of treatments targeting cancer cells that exploit stress pathways for survival .
Pharmacokinetics and Safety
This compound has demonstrated favorable pharmacokinetic properties, including effective brain penetration and low toxicity profiles in animal studies. This makes it a suitable candidate for further clinical development aimed at treating conditions associated with chronic stress responses .
Data Summary
Mechanism of Action
ISRIB exerts its effects by binding to the eukaryotic translation initiation factor 2B (eIF2B) and stabilizing its active form. This prevents the phosphorylation of eukaryotic translation initiation factor 2 alpha from inhibiting eIF2B, thereby allowing protein synthesis to continue. The molecular targets of this compound include the subunits of eIF2B, and the pathway involved is the integrated stress response pathway .
Comparison with Similar Compounds
Mechanism of Action
Efficacy in Disease Models
Neurodegeneration :
Cognitive Enhancement :
- Fibrosis and Organ Damage: this compound reduces collagen deposition in silicosis and cardiac fibrosis .
Pharmacokinetics and Toxicity
Mutation-Dependent Efficacy
This compound’s efficacy varies with eIF2B mutations. For example, the Arg483Trp mutation in eIF2Bδ enhances this compound sensitivity in vanishing white matter disease (VWMD) models, while other mutations (e.g., 2b5^ho^) show reduced responses . Trazodone and DBM exhibit mutation-independent activity, making them broader-spectrum alternatives .
Biological Activity
ISRIB (Integrated Stress Response Inhibitor) is a small molecule that has garnered significant attention for its ability to modulate the integrated stress response (ISR) in various biological contexts. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cognitive functions, and potential therapeutic applications based on recent research findings.
This compound functions primarily by inhibiting the phosphorylation of eIF2α, a key player in the ISR pathway. Under stress conditions, eIF2α is phosphorylated, leading to a reduction in general protein synthesis and activation of stress-related genes. This compound binds to the eIF2B complex, preventing its inhibition by phosphorylated eIF2α and thereby restoring protein synthesis levels. This mechanism is critical in various cellular contexts, including neuroprotection and cognitive enhancement.
Key Findings:
- Binding Affinity : this compound binds to the active structure of eIF2B, stabilizing it against the inhibitory effects of phosphorylated eIF2α .
- Restoration of Protein Synthesis : this compound has been shown to restore protein synthesis in cells subjected to stress by reversing the translational repression caused by eIF2α phosphorylation .
Effects on Cognitive Function
Recent studies have demonstrated that this compound has profound effects on cognitive functions, particularly in animal models. Its ability to enhance memory and learning capabilities has been extensively documented.
Case Studies:
- Age-Related Cognitive Decline :
- Traumatic Brain Injury :
- Alzheimer's Disease Models :
Comparative Data on Biological Activity
The following table summarizes key experimental findings related to this compound's biological activity across different studies:
Implications for Therapeutic Development
The ability of this compound to modulate the ISR presents promising avenues for therapeutic development, particularly for neurodegenerative diseases and cognitive impairments. By targeting the molecular pathways involved in stress responses and cognitive function, this compound may serve as a foundational compound for new treatments aimed at enhancing cognitive resilience and recovery from neurological injuries.
Future Directions:
- Clinical Trials : Further research is needed to evaluate the safety and efficacy of this compound in human subjects.
- Mechanistic Studies : Continued exploration of this compound's molecular interactions will aid in understanding its full therapeutic potential.
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie ISRIB’s modulation of the integrated stress response (ISR) in neuronal cells?
this compound inhibits the ISR by binding to the eukaryotic translation initiation factor 2B (eIF2B), stabilizing its active conformation and restoring protein synthesis in stressed cells. Key experiments involve structural analysis (e.g., cryo-EM) to map binding sites and in vitro assays measuring eIF2B activity under stress conditions. Researchers should validate findings using this compound derivatives and knockout models to confirm target specificity .
Q. What are standardized protocols for administering this compound in rodent models to ensure reproducibility?
Typical protocols involve intraperitoneal or oral administration with doses ranging from 2.5–7.5 mg/kg, adjusted based on the model (e.g., Fragile X syndrome mice). Critical parameters include:
- Timing relative to stress induction (e.g., post-injury or pre-behavioral tests).
- Monitoring plasma half-life (≈4 hours) to align dosing schedules with experimental endpoints.
- Using vehicle controls (e.g., DMSO/saline mixtures) to account for solvent effects .
Q. How can researchers validate this compound’s target engagement in vivo?
Use biomarkers such as phosphorylated eIF2α (p-eIF2α) reduction via Western blot or immunohistochemistry. Pair this with behavioral assays (e.g., maze tests for cognitive function) to correlate molecular changes with phenotypic outcomes. Include stress-inducing agents (e.g., tunicamycin) in control groups to confirm ISR activation and this compound efficacy .
Advanced Research Questions
Q. How should experimental designs address variability in this compound’s efficacy across genetic backgrounds?
- Strain Selection : Compare inbred (e.g., C57BL/6) vs. outbred strains to assess genetic heterogeneity effects.
- Dose-Response Curves : Establish strain-specific dosing using pharmacokinetic profiling.
- Multi-Omics Integration : Combine transcriptomics and proteomics to identify modifiers of this compound sensitivity (e.g., stress-response genes like ATF4). Reference contradictory findings from studies using different models and propose replication strategies .
Q. What methodologies resolve contradictions in reported off-target effects of this compound?
- Chemoproteomic Screens : Use affinity-based probes to identify non-eIF2B interactions.
- Phenotypic Rescue Experiments : Test this compound in eIF2B-mutant models; lack of rescue suggests off-target activity.
- High-Throughput Toxicity Assays : Evaluate organoid models for cell-type-specific toxicity. Discrepancies may arise from assay sensitivity or model systems, necessitating cross-validation .
Q. How can researchers integrate this compound with other ISR modulators (e.g., kinase inhibitors) to enhance therapeutic outcomes?
- Synergy Testing : Use combinatorial dosing in vitro (e.g., this compound + PERK inhibitor GSK2606414) and assess additive vs. antagonistic effects via Bliss independence analysis.
- Temporal Sequencing : Administer this compound post-stress to evaluate timing-dependent synergy. Publish negative results to clarify limitations (e.g., conflicting data on PERK-ISRIB interactions) .
Q. What statistical approaches are optimal for analyzing this compound’s long-term effects in chronic disease models?
- Longitudinal Mixed Models : Account for repeated measures and individual variability.
- Survival Analysis : For lifespan studies in neurodegeneration models, use Kaplan-Meier curves with log-rank tests.
- Power Analysis : Ensure sample sizes address high inter-individual variability in stress-response pathways .
Q. Data Management & Ethics
Q. How should researchers document this compound-related data to meet IRB and reproducibility standards?
- Metadata Templates : Include batch numbers, solvent details, and storage conditions for this compound.
- Raw Data Repositories : Share dose-response curves and negative results in public databases (e.g., Zenodo).
- Ethics Compliance : For studies involving human-derived cells, submit IRB protocols detailing consent for biobank usage .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGMCDHQPXTGAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045380 | |
Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1597403-47-8 | |
Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.